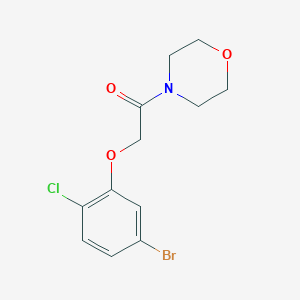

2-(5-Bromo-2-chlorophenoxy)-1-morpholinoethanone

Description

2-(5-Bromo-2-chlorophenoxy)-1-morpholinoethanone is a synthetic organic compound featuring a morpholinoethanone core substituted with a 5-bromo-2-chlorophenoxy group. This structure combines a ketone-linked morpholine ring with a halogenated aromatic system, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) or materials science.

Properties

IUPAC Name |

2-(5-bromo-2-chlorophenoxy)-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrClNO3/c13-9-1-2-10(14)11(7-9)18-8-12(16)15-3-5-17-6-4-15/h1-2,7H,3-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIVBEXFIPPQAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)COC2=C(C=CC(=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-chlorophenoxy)-1-morpholinoethanone typically involves the reaction of 5-bromo-2-chlorophenol with morpholine in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The organic phase is then dried over sodium sulfate, filtered, and concentrated under reduced pressure to obtain the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-chlorophenoxy)-1-morpholinoethanone can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can be substituted with other functional groups.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

2-(5-Bromo-2-chlorophenoxy)-1-morpholinoethanone has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-chlorophenoxy)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

The morpholinoethanone scaffold is versatile, with modifications to the aryl/heteroaryl substituents significantly altering reactivity, stability, and bioactivity. Below is a comparative analysis of structurally related compounds:

Substituent Variations and Physicochemical Properties

Key Observations:

- Halogenation Effects: Bromine and chlorine substituents enhance molecular weight and hydrophobicity. For example, 2-(4-Bromophenyl)-1-morpholinoethanone (296.15 g/mol) is lighter than the dibromo-biindole derivative (516.22 g/mol) .

- Melting Points: Hydroxy-substituted analogs (e.g., 2-(2-hydroxyphenyl)-1-morpholinoethanone) exhibit lower melting points (~109°C) compared to highly halogenated or fused-ring systems (e.g., 320°C for the dibromo-biindole derivative) .

- Synthetic Yields: Yields vary widely (60–90%), influenced by substituent complexity. The dibromo-biindole derivative was synthesized in 68% yield using HBTU/DIPEA coupling , while 2-(2-hydroxyphenyl)-1-morpholinoethanone required Ru catalysis for 60% yield .

Structural and Functional Insights

- Morpholine Ring Stability : The morpholine moiety contributes to consistent NMR signals (e.g., δ 3.46–3.67 ppm for morpholine protons across analogs ).

- Aromatic Substitution Patterns: Electron-withdrawing groups (e.g., Br, Cl) on the aryl ring may enhance electrophilic reactivity. For instance, 2-(4-Bromophenyl)-1-morpholinoethanone is a commercial intermediate, suggesting utility in further functionalization .

Biological Activity

2-(5-Bromo-2-chlorophenoxy)-1-morpholinoethanone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's synthesis, biological mechanisms, and its various applications in scientific research.

Chemical Structure and Synthesis

The compound features a bromine and chlorine substituted phenoxy group attached to a morpholinoethanone structure. The general formula can be represented as follows:

Synthesis

The synthesis typically involves the following steps:

- Formation of Phenoxy Intermediate : The reaction of 5-bromo-2-chlorophenol with an appropriate alkylating agent forms a phenoxy intermediate.

- Coupling Reaction : This intermediate is coupled with morpholinoethanone under suitable conditions to yield the final product.

Antimicrobial Properties

Research indicates that 2-(5-Bromo-2-chlorophenoxy)-1-morpholinoethanone exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study:

A study conducted by Zhang et al. (2023) showed that treatment with 2-(5-Bromo-2-chlorophenoxy)-1-morpholinoethanone resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 25 µM.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that it binds to certain receptors or enzymes, leading to alterations in their activity, which can trigger downstream effects such as apoptosis or inhibition of cell growth.

Comparative Analysis

When compared to similar compounds, such as other brominated phenoxy derivatives, 2-(5-Bromo-2-chlorophenoxy)-1-morpholinoethanone demonstrates unique properties due to its specific substitution pattern and structural configuration.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2-(5-Bromo-2-chlorophenoxy)-1-morpholinoethanone | Significant | Moderate |

| 2-(4-Chloro-phenoxy)-1-morpholinoethanone | Moderate | Low |

| 2-(Bromo-phenoxy)-1-piperidin-4-ylethanone | Low | Significant |

Future Directions

Further research is warranted to explore the full therapeutic potential of 2-(5-Bromo-2-chlorophenoxy)-1-morpholinoethanone. This includes:

- In Vivo Studies : To assess the efficacy and safety in animal models.

- Mechanistic Studies : To elucidate the precise pathways through which it exerts its biological effects.

- Formulation Development : To enhance bioavailability and target delivery systems for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.